![molecular formula C14H12ClF3N6O B2390561 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034419-21-9](/img/structure/B2390561.png)

4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

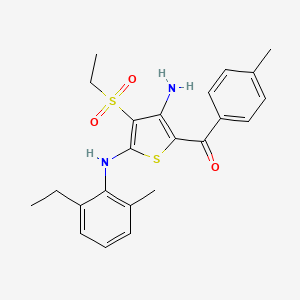

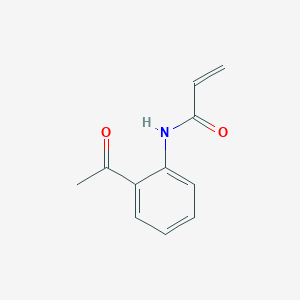

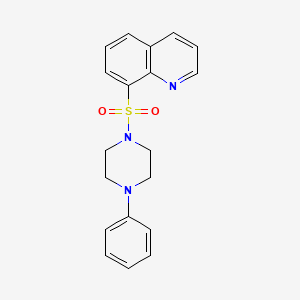

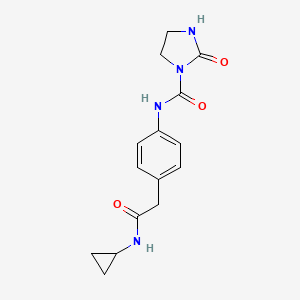

The compound “4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a pyrazole ring and a pyridine ring, both of which are nitrogen-containing heterocycles .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve its various functional groups. For instance, the chlorine atom could undergo nucleophilic substitution reactions . The triazole ring could also participate in various reactions due to the presence of nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Novel Synthetic Pathways and Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds often involves the use of complex starting materials similar to 4-chloro-1-ethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide. These compounds serve as key intermediates in the formation of diverse structures with potential pharmacological activities. For instance, studies on enaminones have demonstrated their versatility in reacting with aminoheterocycles to yield azolopyrimidines, azolopyridines, and quinolines, showcasing the potential for chemical transformations that could be relevant to our compound of interest (Almazroa, Elnagdi, & El‐Din, 2004).

Anticancer and Anti-inflammatory Applications

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, for example, have highlighted the anticancer and anti-5-lipoxygenase activities of these compounds. This suggests that derivatives of this compound could be explored for similar biological activities, given their structural similarities (Rahmouni et al., 2016).

Antimicrobial Properties

Research on thienopyrimidine derivatives has revealed pronounced antimicrobial activity, indicating the potential for compounds derived from this compound to serve as templates for developing new antimicrobial agents (Bhuiyan et al., 2006).

Agrochemical Applications

In the realm of agrochemicals, pyrazole carboxamide derivatives, including structures akin to our compound of interest, have been studied for their nematocidal activity against plant-pathogenic nematodes. This underscores the compound's potential utility in developing novel agrochemical agents to protect crops from pests (Zhao et al., 2017).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its biological activities. Given the known activities of triazole compounds, it could be investigated for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .

Mode of Action

It is synthesized via aromatic nucleophilic substitution of a similar compound with different amines and triazole-2-thiol . This suggests that it may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities , suggesting that they may affect pathways related to these biological processes.

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations and have promising antiviral activity .

Eigenschaften

IUPAC Name |

4-chloro-1-ethyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N6O/c1-2-23-7-9(15)11(22-23)13(25)19-6-10-20-21-12-8(14(16,17)18)4-3-5-24(10)12/h3-5,7H,2,6H2,1H3,(H,19,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLNUICNIBGOOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)

![3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2390483.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)

![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)